

Comparative yield analysis of different "Methyl 2-phenylthiazole-5-carboxylate" synthesis routes

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Compound of Interest

Compound Name: *Methyl 2-phenylthiazole-5-carboxylate*

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A Comparative Analysis of Synthetic Routes to Methyl 2-phenylthiazole-5-carboxylate

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the thiazole scaffold is of paramount importance. **Methyl 2-phenylthiazole-5-carboxylate** is a key intermediate for various pharmacologically active compounds. This guide provides a comparative analysis of different synthetic routes to this molecule, focusing on reaction yields, experimental protocols, and overall efficiency.

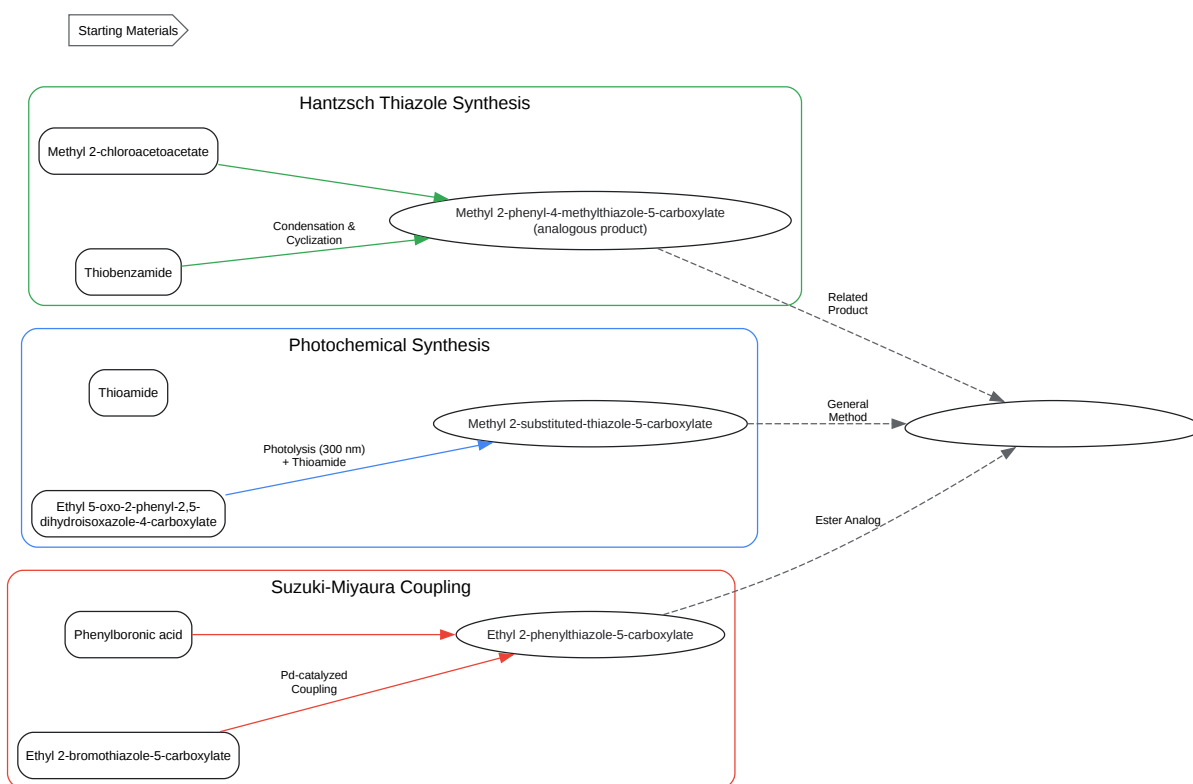
Comparative Yield Analysis

The synthesis of **Methyl 2-phenylthiazole-5-carboxylate** can be achieved through several pathways, with the Hantzsch thiazole synthesis being a prominent method. Alternative routes, such as photochemical synthesis and Suzuki-Miyaura coupling, offer different advantages in terms of starting materials and reaction conditions. The following table summarizes the reported yields for these distinct approaches.

Synthesis Route	Key Reactants	Reaction Conditions	Yield (%)	Reference
Hantzsch Thiazole Synthesis	Thiobenzamide, Methyl 2-chloroacetoacetate	Conventional heating or ultrasonic irradiation	79-90%	[1]
Photochemical Synthesis	Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, Thioamides	Photolysis in acetonitrile with 0.5% trifluoroacetic acid	40-60%	[2]
Suzuki-Miyaura Coupling	Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid	Pd(PPh ₃) ₄ , K ₂ CO ₃ , dioxane/H ₂ O, reflux	Not specified for direct product	[3]

Synthesis Pathways Overview

The primary synthetic routes for **Methyl 2-phenylthiazole-5-carboxylate** are depicted in the following diagram, illustrating the key transformations involved in each pathway.



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Overview of synthetic routes to **Methyl 2-phenylthiazole-5-carboxylate**.

Experimental Protocols

Hantzsch Thiazole Synthesis (General Procedure)

This method represents a highly efficient, one-pot, multi-component procedure for the synthesis of thiazole derivatives.^[1]

Materials:

- 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α -haloketone)
- Thiourea or Thioamide (e.g., Thiobenzamide)
- Substituted Benzaldehyde (if applicable for further substitution)
- Silica supported tungstosilicic acid (catalyst)
- Ethanol/Water (1:1)

Procedure:

- A mixture of the α -haloketone (1 mmol), thioamide (1 mmol), and catalyst is prepared in ethanol/water (5 mL).
- The reaction mixture is either refluxed with stirring at 65°C for 2-3.5 hours or subjected to ultrasonic irradiation at room temperature for 1.5-2 hours.
- The resulting solid is filtered and washed with ethanol.
- The solid is then dissolved in acetone, and the catalyst is removed by filtration.
- The filtrate is evaporated under vacuum, and the product is dried to yield the thiazole derivative.

Photochemical Synthesis

This route provides a moderate yield of 2-substituted thiazole-5-carboxylates through the photolysis of an isoxazole precursor in the presence of thioamides.^[2]

Materials:

- Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate
- Thioamide (e.g., Thiobenzamide)
- Acetonitrile
- Trifluoroacetic acid

Procedure:

- A solution of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and a thioamide is prepared in acetonitrile containing 0.5% trifluoroacetic acid.
- The solution is subjected to photolysis at 300 nm.
- The solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the thiazole-5-carboxylate ester.

Suzuki-Miyaura Coupling

This approach is suitable for introducing the phenyl group at the 2-position of a pre-formed thiazole ring.[3]

Materials:

- Ethyl 2-bromothiazole-5-carboxylate
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Potassium carbonate (K_2CO_3)
- Dioxane/Water

Procedure:

- A mixture of ethyl 2-bromothiazole-5-carboxylate, phenylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 is prepared in a dioxane/water solvent system.
- The reaction mixture is heated to reflux.
- After completion of the reaction (monitored by TLC), the mixture is cooled and extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography to yield ethyl 2-phenylthiazole-5-carboxylate. Subsequent hydrolysis and esterification would be required to obtain the methyl ester.

Logical Workflow for Synthesis Route Selection

The choice of a particular synthetic route depends on several factors, including the availability of starting materials, desired yield, and scalability. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Decision workflow for selecting a synthesis route.

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